N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide
Description
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide is a synthetic organic compound featuring a 1,2-oxazole core substituted with a tert-butyl group at the 5-position. The 3-position of the oxazole ring is functionalized with a propanamide group bearing a cyclopentyl substituent. This structural motif is characteristic of small-molecule building blocks used in medicinal chemistry and agrochemical research, where the oxazole ring enhances metabolic stability and the bulky tert-butyl group may influence steric interactions in target binding .
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-8-11-6-4-5-7-11/h10-11H,4-9H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLPFZXCAZFGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181717 | |
| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]cyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-86-9 | |
| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]cyclopentanepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]cyclopentanepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101181717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide typically involves the reaction of 5-tert-butyl-1,2-oxazole with 3-cyclopentylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a precursor for various functionalized derivatives .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of N-(5-tert-butyl-1,2-oxazol-3-yl) derivatives. Key analogues include:
Functional Group Impact on Properties
- Chloroacetamide (CAS 55809-27-3) : The electron-withdrawing chloro group increases electrophilicity, making it reactive in nucleophilic substitution reactions. This contrasts with the target compound’s cyclopentyl group, which prioritizes steric hindrance over reactivity .
- Methyl Carbamate (CAS 55808-13-4) : The carbamate group introduces hydrolytic instability compared to the stable amide bond in the target compound. Toxicity data suggest acute risks, necessitating safety protocols .
- Propanamide (ZINC188439) : The absence of cyclopentyl reduces lipophilicity (clogP ~2.5 estimated) compared to the target compound (clogP ~4.0 predicted), affecting membrane permeability .
Biological Activity
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-cyclopentylpropanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following molecular formula:
Its structure includes a tert-butyl group and an oxazole ring, which are known to influence its biological activity. The presence of the cyclopentyl group is also significant, as it may affect the compound's interaction with biological targets.
Research suggests that compounds with oxazole rings often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Antioxidant Properties : The oxazole moiety contributes to antioxidant activity, which is crucial for mitigating oxidative stress in cells.
- Enzyme Inhibition : There is evidence that oxazole derivatives can inhibit specific enzymes, such as tyrosinase, which is involved in melanin production.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits tyrosinase (IC50 = 14.33 μM) |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various derivatives of oxazole demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating strong efficacy. -
Antioxidant Activity :
In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. This suggests potential applications in protective therapies against oxidative damage. -
Tyrosinase Inhibition :
The compound's ability to inhibit tyrosinase was evaluated using mushroom tyrosinase assays. It demonstrated a competitive inhibition profile with an IC50 value comparable to known inhibitors like kojic acid, suggesting its potential use in skin whitening formulations.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxazole derivatives, revealing that modifications to the oxazole ring can significantly alter biological activity. For instance:
- Hydroxyl Substituents : Adding hydroxyl groups to the oxazole ring enhances enzyme inhibition but may also increase cytotoxicity at higher concentrations.
- Cyclopentyl Group Influence : The cyclopentyl group appears to enhance lipophilicity, improving cellular uptake and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
